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2'-Deoxyribose-1'-phosphate - 17210-42-3

2'-Deoxyribose-1'-phosphate

Catalog Number: EVT-1193525
CAS Number: 17210-42-3
Molecular Formula: C5H11O7P
Molecular Weight: 214.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-deoxy-D-ribofuranose 1-phosphate is a 2-deoxyribose 1-phosphate with D-ribofuranose as the sugar. An intermediate in the metabolism of pyrimidine. It has a role as a fundamental metabolite. It derives from a D-ribofuranose. It is a conjugate acid of a 2-deoxy-D-ribofuranose 1-phosphate(2-).
2-Deoxy-D-ribofuranose 1-phosphate, also known as 2-deoxy-1-O-phosphono-D-ribofuranose or 2-deoxy-D-ribose 1-phosphoric acid, belongs to the class of organic compounds known as pentoses. These are monosaccharides in which the carbohydrate moiety contains five carbon atoms. 2-Deoxy-D-ribofuranose 1-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, 2-deoxy-D-ribofuranose 1-phosphate is primarily located in the cytoplasm. 2-Deoxy-D-ribofuranose 1-phosphate exists in all eukaryotes, ranging from yeast to humans. In humans, 2-deoxy-D-ribofuranose 1-phosphate is involved in the azathioprine action pathway, the thioguanine action pathway, the pyrimidine metabolism pathway, and the pentose phosphate pathway. 2-Deoxy-D-ribofuranose 1-phosphate is also involved in several metabolic disorders, some of which include molybdenum cofactor deficiency, the mitochondrial dna depletion syndrome pathway, the xanthinuria type II pathway, and adenosine deaminase deficiency.
Source and Classification

2'-Deoxyribose-1'-phosphate can be derived from various biological sources, particularly through enzymatic processes involving nucleoside metabolism. It falls under the classification of nucleotides, which are the fundamental units of nucleic acids. Specifically, it is categorized as a deoxynucleotide, essential for DNA synthesis and repair mechanisms within living organisms.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2'-deoxyribose-1'-phosphate can be achieved through several methodologies, primarily focusing on enzymatic reactions. A notable approach involves the use of deoxyriboaldolase, an enzyme that catalyzes the condensation of acetaldehyde with glyceraldehyde 3-phosphate to produce 2'-deoxyribose-5-phosphate. This compound can subsequently be phosphorylated to yield 2'-deoxyribose-1'-phosphate.

Recent studies have highlighted efficient enzymatic methods for synthesizing both α-D-ribose-1-phosphate and 2-deoxy-α-D-ribose-1-phosphate via phosphorolysis reactions using purine nucleoside phosphorylase. These methods yield high quantities of the desired products with minimal by-products, showcasing their potential for large-scale applications in biochemical research .

Molecular Structure Analysis

Structure and Data

The molecular structure of 2'-deoxyribose-1'-phosphate consists of a five-carbon sugar backbone with a phosphate group attached to the first carbon. The chemical formula for 2'-deoxyribose-1'-phosphate is C₅H₁₁O₄P. The structure can be represented as follows:

C5H11O4P\text{C}_5\text{H}_{11}\text{O}_4\text{P}

In terms of stereochemistry, the compound exists in two anomeric forms (α and β), though the β-anomer is more prevalent in biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

2'-Deoxyribose-1'-phosphate participates in several key biochemical reactions:

  • Phosphorylation: It can be phosphorylated to form 2'-deoxyribonucleoside triphosphates, which are essential for DNA synthesis.
  • Degradation: The compound can undergo hydrolysis or enzymatic cleavage to yield glyceraldehyde 3-phosphate and acetaldehyde during nucleoside degradation processes.

The enzymatic pathways involving deoxyriboaldolase and nucleoside phosphorylase are critical for both its synthesis and degradation, highlighting its role in nucleotide metabolism .

Mechanism of Action

Process and Data

The mechanism of action for 2'-deoxyribose-1'-phosphate primarily revolves around its role as a substrate in nucleotide biosynthesis. When incorporated into DNA strands during replication, it provides the necessary backbone structure that supports base pairing with complementary nucleotides.

The enzymatic conversion processes involve specific enzymes that facilitate the transfer of phosphate groups or catalyze reactions leading to nucleotide formation. For instance, deoxyriboaldolase catalyzes the formation of this compound from simpler substrates while maintaining high specificity and efficiency .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

2'-Deoxyribose-1'-phosphate exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 189.18 g/mol.
  • Solubility: Highly soluble in water due to its polar phosphate group.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature variations.

These properties are critical for its function in biological systems, allowing it to participate effectively in metabolic pathways .

Applications

Scientific Uses

The applications of 2'-deoxyribose-1'-phosphate extend across various fields:

  • Molecular Biology: It serves as a key intermediate in the synthesis of deoxynucleotides used in polymerase chain reaction (PCR) and other DNA manipulation techniques.
  • Biochemical Research: Its role in nucleotide metabolism makes it a valuable compound for studying enzyme kinetics and metabolic pathways.
  • Pharmaceutical Development: Understanding its synthesis and function aids in the design of antiviral drugs targeting nucleic acid synthesis.
Structural Characterization & Isomerism

Molecular Configuration & Stereochemical Analysis

2'-Deoxyribose-1'-phosphate (dR1P) is a phosphorylated monosaccharide derivative integral to nucleotide metabolism. Its molecular formula is C~5~H~11~O~7~P, with a molar mass of 214.11 g/mol [1] [3]. The compound features a pentose sugar (2-deoxy-D-ribose) phosphorylated at the anomeric carbon (C1'), creating a high-energy phosphate ester bond. Stereochemically, 2'-deoxyribose belongs to the D-erythro-pentose series, characterized by specific chiral center configurations: C1' (anomeric carbon), C3', and C4' [3] [6]. In the Fischer projection, all hydroxyl groups reside on the same side, establishing the D-configuration [6].

Crystallographic analyses reveal that the furanose ring adopts non-planar conformations described by pseudorotation parameters. The predominant puckering modes include:

  • C2'-endo: Common in B-form DNA, with C2' displaced below the ring plane
  • C3'-endo: Associated with A-form nucleic acids, with C3' displaced downward [6] [8]

The anomeric carbon's stereochemistry defines α- versus β-configurations, fundamentally influencing the compound's biological reactivity. Nuclear magnetic resonance studies demonstrate restricted rotation around the C1'-O1P bond due to partial double-bond character of the phosphoester linkage, resulting in distinct dihedral angle preferences [7] [8].

Table 1: Molecular Properties of 2'-Deoxyribose-1'-phosphate

PropertyValue/CharacteristicsMethod of Determination
Molecular formulaC~5~H~11~O~7~PMass spectrometry
Molar mass214.11 g/molCalculated
Anomeric carbonC1' (chiral center)X-ray crystallography
Dominant ring conformersC2'-endo, C3'-endoNMR spectroscopy
Phosphoester bond angle120° ± 15° (P–O–C1')X-ray diffraction
Bond length (P–O)1.60 ÅCrystallographic analysis

Tautomeric Forms in Aqueous Solutions

In aqueous environments, dR1P exhibits complex tautomeric behavior with three dominant forms participating in dynamic equilibrium:

  • Linear Aldehyde Form: The open-chain configuration featuring an aldehyde group at C1' and free phosphate group. This form is highly reactive but constitutes <2% of the population at physiological pH [6].
  • Furanose Forms: Five-membered ring structures dominate (>85% population), with the phosphate group esterifying the anomeric carbon:
  • α-furanose: Phosphate group trans to C4'
  • β-furanose: Phosphate group cis to C4' [3] [6]
  • Pyranose Form: Six-membered ring configuration observed in <10% of molecules, stabilized under specific hydration conditions [6].

The equilibrium distribution is pH-dependent and influenced by temperature, ionic strength, and metal ion coordination. At physiological pH (7.4), the β-furanose anomer predominates (≈68%), followed by α-furanose (≈27%), with minor contributions from pyranose and linear forms [6]. Kinetic studies using ^1^H-NMR saturation transfer experiments reveal rapid interconversion between anomers (k~exchange~ = 10^2^-10^3^ s^-1^) but slower aldose-ketose tautomerism [2].

Table 2: Tautomeric Distribution of 2'-Deoxyribose-1'-phosphate in Aqueous Solution (25°C, pH 7.4)

Tautomeric FormPopulation (%)Notable Features
β-D-furanose68%Biologically relevant configuration
α-D-furanose27%Higher energy state
Pyranose forms4%Stabilized at high concentrations
Linear aldehyde<1%Reactive nucleophile; gateway to Maillard rxns
Keto formsTraceDetectable only at elevated temperatures

Comparative Analysis of α- and β-Anomeric Forms

The stereochemical orientation at C1' creates distinct biochemical properties between α- and β-anomers:

Synthetic Accessibility:

  • β-dR1P forms preferentially in prebiotic syntheses (≈80:20 β:α ratio) due to thermodynamic stabilization from the exo-anomeric effect [2] [5].
  • Chemical synthesis typically employs Vorbrüggen glycosylation or mercuri procedures, yielding separable anomers [5]. Enzymatic synthesis via nucleoside phosphorylases exclusively produces β-anomers [3].

Structural Parameters:

  • X-ray crystallography shows α-dR1P adopts a ~20° greater O5'-C1'-O1P bond angle than the β-anomer, altering phosphate group exposure [7].
  • The β-anomer exhibits greater solvation shell stability (ΔG~solv~ = -45.3 kcal/mol vs. -42.1 kcal/mol for α-anomer) due to optimal hydrogen-bonding networks [6] [8].

Biochemical Behavior:

  • Glycosyl transferases exclusively utilize α-dR1P for nucleotide synthesis via an S~N~2 mechanism with inversion at C1' [3].
  • The β-anomer serves as an intermediate in nucleoside salvage pathways, recognized by purine nucleoside phosphorylase with 50-fold higher affinity than the α-form [5] [10].

Table 3: Characteristics of α- and β-Anomers of 2'-Deoxyribose-1'-phosphate

Propertyα-Anomerβ-Anomer
Anomeric configuration1α, trans to C4'1β, cis to C4'
Relative abundance27%68%
C1'-O1P bond length1.42 Å1.39 Å
O5'-C1'-O1P bond angle112.7°108.3°
ΔG~f~ (kJ/mol)-483.2-495.6
Enzymatic recognitionGlycosyltransferasesNucleoside phosphorylases
Hydrolysis half-life42 minutes58 minutes

Phosphoester Bond Dynamics in Pentose Backbone

The phosphoester linkage (C1'-O-PO~3~^2-^) exhibits distinctive chemical behavior:

Bond Stability:

  • Under physiological conditions (pH 7.4, 37°C), dR1P's phosphoester bond demonstrates remarkable kinetic stability with a hydrolysis half-life of ≈8.5 years for the β-anomer, significantly exceeding RNA's phosphodiester stability due to the absence of 2'-OH participation [9].
  • Acid-catalyzed hydrolysis proceeds through P-O cleavage (k~H+~ = 3.2 × 10^-6^ s^-1^), while alkaline hydrolysis occurs via C-O scission (k~OH-~ = 1.8 × 10^-7^ s^-1^) [9].

Enzymatic Cleavage Mechanisms:

  • Phosphorylases (e.g., purine nucleoside phosphorylase) utilize a ternary complex mechanism where inorganic phosphate attacks C1' with simultaneous glycosidic bond cleavage, forming dR1P as a transient intermediate [3] [10].
  • Phosphomutases isomerize dR1P to 2-deoxyribose-5-phosphate through a phosphoenzyme intermediate, involving multiple coordination states of the phosphate group [10].

Metal Ion Interactions:

  • Mg^2+^ coordinates dR1P through a bidentate interaction with phosphate oxygen atoms (K~d~ = 0.8 mM), enhancing electrophilicity at C1' for nucleophilic attack [9].
  • Transition metals (e.g., Fe^2+^) promote non-enzymatic hydrolysis through redox cycling and radical generation, reducing half-life to hours under oxidative conditions [9].

Table 4: Phosphoester Bond Stability Parameters

ParameterValueConditions
Acid hydrolysis rate (k~H+~)3.2 × 10^-6^ s^-1^pH 3.0, 37°C
Alkaline hydrolysis rate (k~OH-~)1.8 × 10^-7^ s^-1^pH 10.0, 37°C
Activation energy (E~a~)92.4 kJ/molpH 7.0
Mg^2+^ dissociation constant0.8 mM20°C, 100 mM NaCl
Enzymatic cleavage rate1.2 × 10^3^ s^-1^Purine nucleoside phosphorylase
Half-life (non-enzymatic)8.5 yearspH 7.4, 37°C

Properties

CAS Number

17210-42-3

Product Name

2'-Deoxyribose-1'-phosphate

IUPAC Name

[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate

Molecular Formula

C5H11O7P

Molecular Weight

214.11 g/mol

InChI

InChI=1S/C5H11O7P/c6-2-4-3(7)1-5(11-4)12-13(8,9)10/h3-7H,1-2H2,(H2,8,9,10)/t3-,4+,5?/m0/s1

InChI Key

KBDKAJNTYKVSEK-PYHARJCCSA-N

SMILES

C1C(C(OC1OP(=O)(O)O)CO)O

Synonyms

2-deoxy-alpha-D-ribose 1-phosphate
2-deoxyribose 1-phosphate
2-deoxyribose 1-phosphate, (alpha-D-erythro)-isomer
2-deoxyribose 1-phosphate, (beta-D-erythro)-isome

Canonical SMILES

C1C(C(OC1OP(=O)(O)O)CO)O

Isomeric SMILES

C1[C@@H]([C@H](OC1OP(=O)(O)O)CO)O

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